4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-(aminomethyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(6(10)11)4(2-7)3-8-9/h3H,2,7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLORRRVOLGIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 1-methyl-1H-pyrazole-5-carboxylic acid, formaldehyde, ammonia.
Reaction Conditions: The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C.
Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolecarboxylic Acid Derivatives
Key Differences and Implications
Substituent Effects on Solubility: The aminomethyl group in the target compound enhances basicity and water solubility compared to the hydroxymethyl analog (), which relies on hydrogen bonding via -OH. Phenyl-substituted derivatives (e.g., 5-Amino-1-phenyl) exhibit lower solubility due to hydrophobic aromatic rings but improved stability in organic solvents .
Biological Activity: The tert-butyl substituent in 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid increases steric bulk, enhancing selectivity for enzyme active sites (e.g., cathepsin L inhibition) . Amino groups (e.g., 5-Amino-1-phenyl) are associated with antimicrobial properties, suggesting the aminomethyl variant may have similar bioactivity .
Synthesis and Characterization :
Biological Activity
4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its five-membered ring structure containing nitrogen atoms, an amino group, and a carboxylic acid functional group, which contribute to its reactivity and potential therapeutic applications. Its molecular formula is C6H10N4O2, with a molecular weight of approximately 170.17 g/mol.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to interact with enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent in conditions characterized by inflammation.
Antimicrobial Activity
The compound also displays antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents. Its structural characteristics allow it to inhibit various microbial strains effectively.
Anticancer Potential
Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. It has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. This binding modulates various biological processes, which can lead to therapeutic effects in inflammatory and cancerous conditions.
Case Studies and Experimental Data
Several studies have assessed the biological activity of this compound through various experimental models:
| Study | Cell Line/Model | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Significant cytotoxicity |
| Xia et al. | A549 | 49.85 | Induced apoptosis |
| Fan et al. | NCI-H460 | 0.95 nM | Maximum autophagy without apoptosis |
| Zheng et al. | A549 | Varies | Inhibition of lung cancer cell lines |
These findings illustrate the compound's potential across different biological contexts and its effectiveness against various cancer types.
Comparative Analysis
This compound shares structural similarities with other pyrazole derivatives, which have also shown potent biological activities. The uniqueness of this compound lies in its specific combination of functional groups that enhance its pharmacological profile compared to other similar compounds .
Q & A
Q. What are the common synthetic routes for 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation or cross-coupling . For example, a pyrazole core can be formed via cyclocondensation of hydrazine derivatives with β-ketoesters or acrylates. To introduce the aminomethyl group, reductive amination or nucleophilic substitution may follow. A similar approach is described in the synthesis of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, where hydrazide intermediates are condensed with cyanoacrylates . Post-synthetic hydrolysis (e.g., using NaOH/EtOH) converts esters to carboxylic acids . Optimization of protecting groups (e.g., tosyl or methyl) is critical to avoid side reactions .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer : Key techniques include:
- NMR : and NMR to confirm substituent positions (e.g., methyl at N1, aminomethyl at C4). For example, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, NMR shows methyl protons at δ 2.4–2.6 ppm and carboxylic protons as broad peaks .
- IR : Stretching vibrations for carboxylic acid (1700–1750 cm) and amine (3300–3500 cm) .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., 126.11 g/mol for the core pyrazole-carboxylic acid) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Limited in non-polar solvents (e.g., hexane); moderate in DMSO or DMF. For analogous pyrazole-carboxylic acids, solubility in aqueous buffers depends on pH (improves at alkaline pH due to deprotonation) .
- Stability : Store at 2–8°C in inert atmospheres. Decomposition risks include hydrolysis of the carboxylic acid group under strong acidic/basic conditions or oxidation of the aminomethyl moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency for aryl substitutions, as seen in Suzuki-Miyaura reactions for pyrazole derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require degassing to prevent oxidation .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during aminomethylation steps .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodological Answer :
- 2D NMR : Use - HSQC and HMBC to assign coupling between the aminomethyl group (C4) and adjacent carbons. For example, HMBC correlations in 5-methyl-1-phenyl-pyrazole derivatives confirm connectivity between substituents .
- X-ray Crystallography : Resolve ambiguous proton environments. The crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed planar geometry and hydrogen-bonding networks, validating computational models .
Q. What computational methods are suitable for predicting the reactivity or electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study charge distribution. For example, Fukui indices can predict electrophilic/nucleophilic sites for functionalization .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) by modeling hydrogen bonds between the carboxylic acid group and active-site residues .
Q. How can the biological activity of derivatives (e.g., amides) be systematically investigated?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize amide derivatives via coupling reactions (e.g., EDCl/HOBt in DMF) and test against target proteins. For pyrazolo[3,4-d]pyrimidines, amide derivatives showed enhanced kinase inhibition .
- Mechanistic Studies : Use fluorescence polarization assays or surface plasmon resonance (SPR) to quantify binding affinities .
Q. How can experimental design align with theoretical frameworks (e.g., drug design principles) for this compound?
- Methodological Answer :
- Guiding Principle : Link synthesis to a conceptual framework, such as bioisosterism (replacing phenyl with pyrazole) or fragment-based drug design. For example, pyrazole cores are bioisosteres for imidazoles in kinase inhibitors .
- Hypothesis-Driven Work : Prioritize derivatives predicted to enhance solubility (e.g., PEGylation) or reduce metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
